4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine
Overview
Description
4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine is a chemical compound with the CAS Number: 529508-56-3 . It has a molecular weight of 167.6 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of pyrrolo[2,1-f][1,2,4]triazine involves a selective C-alkylation of an oxalacetate salt with a hydrazonyl bromide to form a 2-hydrazonoethyl-3-oxosuccinate . This is followed by cyclodehydration to an aminopyrrole . Subsequent deprotection and condensation with formamidine afford the pyrrolo[2,1-f][1,2,4]triazine scaffold .
Molecular Structure Analysis
The molecular structure of 4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine is represented by the Inchi Code: 1S/C7H6ClN3/c1-5-2-3-11-6(5)7(8)9-4-10-11/h2-4H,1H3 . The InChI key is CBQDXECHDATNTG-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine is a solid at room temperature . It has a molecular weight of 167.6 .
Scientific Research Applications
Cancer Therapy
- Scientific Field : Medicinal Chemistry
- Summary of Application : Pyrrolo[2,1-f][1,2,4]triazine has been identified as a promising fused heterocycle to target kinases in cancer therapy . It is an integral part of several kinase inhibitors and nucleoside drugs .
- Methods of Application : The targeted therapy refers to targeting only specific proteins or enzymes that are dysregulated in cancer rather than killing all rapidly dividing cells . Kinase inhibition is one of the most successful approaches in targeted therapy .
- Results or Outcomes : As of 30 March 2021, FDA has approved 65 small molecule protein kinase inhibitors and most of them are for cancer therapy .
Design of Biologically Important Organic Molecules
- Scientific Field : Organic Chemistry
- Summary of Application : Both triazines and tetrazines are building blocks and have provided a new dimension to the design of biologically important organic molecules .
- Methods of Application : Several derivatives with fine-tuned electronic properties have been identified as multifunctional, adaptable, switchable .
- Results or Outcomes : These derivatives have been identified as remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc .
Heterogeneous Catalysis
- Scientific Field : Chemical Engineering
- Summary of Application : Triazine and tetrazine moieties, which are part of the Pyrrolo[2,1-f][1,2,4]triazine structure, have been found to have great practical applications in heterogeneous catalysis .
- Methods of Application : These compounds provide rich nitrogen content, high chemical stability, and the amazing heteroatom effect (HAE) which leads to their use in catalysis .
- Results or Outcomes : Their use has led to advancements in various fields such as photocatalysis .
Energy-Related Functions
- Scientific Field : Energy Science
- Summary of Application : Triazine and tetrazine moieties, which are part of the Pyrrolo[2,1-f][1,2,4]triazine structure, have been found to have energy-related functions .
- Methods of Application : Their unique properties have led to their use in energy storage and other energy-related functions .
- Results or Outcomes : Their use has led to advancements in energy storage technologies .
Bioorthogonal Applications
- Scientific Field : Chemical Biology
- Summary of Application : The bioorthogonal application of these polyazines with various strained alkenes and alkynes provides a new prospect for investigations in chemical biology .
- Methods of Application : These compounds undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .
- Results or Outcomes : This has opened up new avenues for investigations in chemical biology .
Synthesis of Other Heterocyclic Compounds
- Scientific Field : Organic Chemistry
- Summary of Application : Pyrrolo[2,1-f][1,2,4]triazine derivatives have been used in the synthesis of other heterocyclic compounds .
- Methods of Application : Various synthetic routes have been developed, including microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions .
- Results or Outcomes : These methods have led to the synthesis of a variety of triazines and tetrazines .
Safety And Hazards
Future Directions
Pyrrolo[2,1-f][1,2,4]triazine is a promising fused heterocycle that is an integral part of several kinase inhibitors and nucleoside drugs . It has potential applications in targeted therapies for diseases such as cancer . The development of kinase inhibitors containing the pyrrolo[2,1-f][1,2,4]triazine scaffold is an area of ongoing research .
properties
IUPAC Name |
4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-5-2-3-11-6(5)7(8)9-4-10-11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQDXECHDATNTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=NN2C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619220 | |
Record name | 4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30619220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine | |
CAS RN |
529508-56-3 | |
Record name | 4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30619220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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